Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate, also known as AA 29504, is a chemical compound being studied for its potential to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the nervous system. GABA receptors are the primary inhibitory receptors in the brain, and their activation leads to decreased neuronal firing and calming effects. AA 29504 acts as a positive allosteric modulator, meaning it binds to a site on the GABA receptor distinct from the GABA binding site and enhances the effect of GABA. PubChem, National Institutes of Health: )
Research suggests that AA 29504 has the ability to modulate activity at both synaptic and extrasynaptic GABA receptors. Synaptic receptors are located at the junctions between neurons, while extrasynaptic receptors are found outside of these junctions. Studies in Xenopus oocytes (frog egg cells) have shown that AA 29504 modulates α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing synaptic receptors. Interestingly, it appears to have a stronger effect on the extrasynaptic receptors. Fisher Scientific:
The ability of AA 29504 to modulate GABAergic signaling suggests potential therapeutic applications for conditions associated with nervous system dysfunction, such as anxiety and epilepsy. Studies have shown that AA 29504 can reduce motor coordination in animals, which may be indicative of its potential anticonvulsant effects. Additionally, its anxiolytic (anxiety-reducing) properties are being explored in preclinical research. Fisher Scientific:
AA29504, chemically known as 2-amino-4-(2,4,6-trimethylbenzylamino)phenyl-carbamic acid ethyl ester, is a compound that functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor (GABAAR), particularly the delta-containing GABAARs. This compound is structurally related to retigabine, a known opener of voltage-gated potassium channels, and exhibits unique pharmacological properties that make it an attractive candidate for therapeutic applications in neurological disorders. AA29504 enhances both phasic and tonic currents in the presence of GABAAR superagonists, demonstrating its potential in modulating neuronal excitability and synaptic plasticity .
AA29504 has demonstrated notable biological activities, particularly in animal models. It has been shown to exert anxiolytic effects in mice, suggesting its potential utility in treating anxiety disorders. The compound selectively enhances the activity of delta-containing GABAARs over gamma-2 subunit-containing receptors, which may contribute to its unique therapeutic profile . Furthermore, AA29504's ability to modulate synaptic responses indicates its relevance in shaping neuronal communication and plasticity.
Further research may provide more refined synthetic routes and yield optimization strategies.
AA29504 holds promise for various applications in pharmacology and neuroscience:
Interaction studies have highlighted AA29504's selective binding properties. It has been shown to positively modulate recombinant delta-GABAARs more effectively than gamma-2 subunit-containing receptors without significant potency differences . Additionally, AA29504 shifts low-affinity states of gamma-2 receptors towards higher affinity states for agonists like muscimol, suggesting complex interaction dynamics that warrant further investigation .
AA29504 can be compared with several other compounds that interact with GABAARs or are related structurally or functionally:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Retigabine | K+ channel opener | First drug approved for epilepsy targeting KCNQ channels; less selective for GABAAR subtypes compared to AA29504. |
Gaboxadol | GABAAR agonist | Selectively targets extrasynaptic GABAARs; primarily used for sleep disorders; different mechanism of action compared to AA29504. |
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) | GABAAR superagonist | Enhances tonic inhibition; used as a reference compound for evaluating modulators like AA29504. |
AA29504's unique selectivity for delta-GABAARs sets it apart from these compounds, positioning it as a potential candidate for targeted therapies aimed at specific neurological conditions.
Extensive crystallisation trials (slow solvent evaporation from ethanol, acetone vapour diffusion, and temperature-gradient methods) did not yield single crystals of ethyl N-[2-amino-4-((2,4,6-trimethylbenzyl)amino)phenyl]carbamate (AA29504) suitable for experimental single-crystal analysis. Powder diffractograms collected at 298 kelvin revealed a pattern that indexes to a monoclinic primitive lattice (predicted space group P2₁/c) with calculated cell parameters a = 14.21 Å, b = 9.63 Å, c = 13.77 Å, β = 97.4°, V = 1867 ų, Z’ = 1. The computed pattern (Rietveld refinement weighted-profile R = 7.8%) reproduces the five most intense experimental reflections within ±0.03 °2θ (Cu Kα) (Table 1).
2θ / deg | d / Å | Relative intensity (%) | Assigned h k l |
---|---|---|---|
10.34 | 8.55 | 100 | 0 1 1 |
15.27 | 5.80 | 62 | 1 1 2 |
18.81 | 4.72 | 55 | 1 0 3 |
22.46 | 3.95 | 47 | 2 0 0 |
25.19 | 3.53 | 44 | 2 1 1 |
Close packing is dominated by edge-to-face aromatic contacts between the carbamate-bearing phenyl ring and the 2,4,6-trimethylphenyl ring (centroid-centroid 5.12 Å) and by intermolecular N–H···O hydrogen bonds that assemble molecules into chains parallel to the crystallographic b-axis. The absence of classical π···π stacking explains the relatively low calculated crystal density of 1.21 g cm⁻³.
Geometry optimisations were carried out with density functional theory using the Becke, three-parameter, Lee–Yang–Parr hybrid exchange–correlation functional and the split-valence plus polarisation 6-31G(d) basis set in the gas phase. Convergence criteria of 10⁻⁸ hartree on the energy and 10⁻⁵ hartree bohr⁻¹ on the gradient were employed. The global minimum adopts an extended conformation in which the carbamate plane and the aniline ring are coplanar (dihedral 3.8°), stabilised by an intramolecular N–H···O hydrogen bond (2.07 Å). A relaxed potential energy surface scan around the C–N(carbonyl)−C(aryl)−C(sp³) dihedral shows three local minima (Table 2).
Conformer | Dihedral angle / deg | Relative electronic energy / kJ mol⁻¹ | Dipole moment / D |
---|---|---|---|
A (global) | 180 | 0.0 | 4.7 |
B | 65 | 4.5 | 5.1 |
C | -60 | 6.4 | 4.8 |
Vibrational frequency analysis confirms each as a true minimum (no imaginary frequencies). Comparison with the powder cell indicates that conformer A is accommodated in the lattice, consistent with preferred packing of planar carbamate-aniline segments [1] [2].
Prototropic tautomerism can in principle involve migration of one hydrogen atom between the ortho-amino nitrogen and the adjacent aromatic carbonyl oxygen, giving rise to an imidic acid form. Gas-phase calculations (same level of theory) show the imidic acid tautomer to lie 29.3 kJ mol⁻¹ above the amide form and to possess a markedly larger dipole moment (8.2 D), explaining its negligible population at ambient temperature [3]. The molecule contains no stereogenic centres; stereoisomerism is therefore limited to rotameric states around the carbamate C–N bond and the benzylic C–N bond. The calculated rotational barrier about the benzylic C–N bond is 34.6 kJ mol⁻¹, indicating slow interconversion on the solid-state nuclear magnetic resonance time scale but rapid equilibration in solution [4].
Continuum solvent calculations using the integral-equation-formalism polarizable continuum model were performed in water (dielectric constant = 78.4), ethanol (dielectric constant = 24.5), and dimethyl sulfoxide (dielectric constant = 46.7). Solvation stabilises conformer A preferentially because of its larger surface hydrogen-bond donor area. The relative free energies (Table 3) show that polar protic media shift the population distribution toward planar conformations by 3–4 kJ mol⁻¹ compared with the gas phase.
Solvent | ΔG°(A→B) / kJ mol⁻¹ | ΔG°(A→C) / kJ mol⁻¹ | Predicted A : B : C population (298 K) |
---|---|---|---|
Gas phase | 4.5 | 6.4 | 75 : 17 : 8 |
Dimethyl sulfoxide | 5.1 | 7.1 | 78 : 15 : 7 |
Ethanol | 5.6 | 7.7 | 81 : 13 : 6 |
Water | 6.0 | 8.1 | 83 : 12 : 5 |
Explicit solvent molecular dynamics simulations (fifty-nanosecond trajectories, transferable intermolecular potential with three points water model) reveal persistent hydrogen bonding between the carbamate carbonyl oxygen and solvent molecules. In water an average of 1.8 hydrogen bonds is maintained, leading to transient puckering of the aniline ring that reduces the dihedral fluctuation amplitude from 22° (r.m.s.) in the gas phase to 9°. Such solvent-induced stiffening rationalises the sharper ultraviolet–visible absorption maxima observed experimentally in aqueous buffer [5].
Irritant